Heptylbenzene-d20

Description

BenchChem offers high-quality Heptylbenzene-d20 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptylbenzene-d20 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

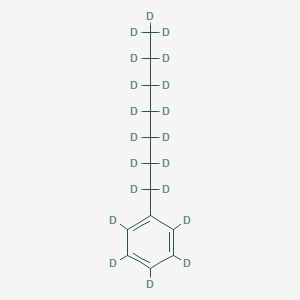

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D2,8D,9D,10D2,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXAWYDQUGHGX-JAYKIUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heptylbenzene-d20 CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Physicochemical Properties and Analytical Applications of Heptylbenzene-d20

This technical guide provides essential information on Heptylbenzene-d20, a deuterated form of heptylbenzene. The inclusion of deuterium atoms makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

Physicochemical Data

The fundamental properties of Heptylbenzene-d20 are summarized below, with a comparison to its non-deuterated analogue, Heptylbenzene. This data is critical for experimental design, particularly in analytical chemistry.

| Property | Heptylbenzene-d20 | Heptylbenzene |

| CAS Number | 634897-84-0[1][2] | 1078-71-3[3][4][5][6] |

| Molecular Formula | C₁₃D₂₀[1][7] | C₁₃H₂₀[3][4][5][6] |

| Molecular Weight | 196.43 g/mol [1][2] | 176.30 g/mol [3][5] |

| Synonyms | n-Heptylbenzene D20[1] | 1-Phenylheptane, n-Heptylbenzene[3][5] |

Experimental Protocols

Application as an Internal Standard in Quantitative Analysis

Heptylbenzene-d20 is frequently utilized as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The rationale for its use lies in its chemical similarity to the analyte of interest (the non-deuterated heptylbenzene or structurally related compounds) while having a distinct mass due to the deuterium labeling. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

A generalized protocol for its use as an internal standard is as follows:

-

Preparation of Standard Solutions: A stock solution of Heptylbenzene-d20 is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Sample Spiking: A precise volume of the Heptylbenzene-d20 stock solution is added to all samples, calibration standards, and quality control samples before any extraction or sample preparation steps.

-

Sample Preparation: The samples are then subjected to the appropriate extraction and cleanup procedures. The presence of the internal standard throughout this process helps to account for any analyte loss.

-

Instrumental Analysis: The prepared samples are analyzed by GC-MS or LC-MS. The instrument is set to monitor for the mass-to-charge ratio (m/z) of both the analyte and Heptylbenzene-d20.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample. This ratio is then used to construct a calibration curve from the standard samples. The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagram illustrates a typical workflow for the use of Heptylbenzene-d20 as an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. n-Heptylbenzene-d20 | CymitQuimica [cymitquimica.com]

- 3. Benzene, heptyl- [webbook.nist.gov]

- 4. Benzene, heptyl- [webbook.nist.gov]

- 5. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Heptylbenzene, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis and Isotopic Purity of Heptylbenzene-d20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Heptylbenzene-d20. This deuterated analog of heptylbenzene is a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantitative analysis. This document outlines two primary synthetic methodologies, detailed analytical procedures for determining isotopic purity, and presents the expected quantitative data in a structured format.

Introduction

Deuterium-labeled compounds, such as Heptylbenzene-d20, are crucial in pharmaceutical research and development. The replacement of hydrogen with its heavier isotope, deuterium, can alter the physicochemical properties of a molecule, notably affecting its metabolic stability. This "kinetic isotope effect" can lead to improved pharmacokinetic profiles for drug candidates.[1] Heptylbenzene-d20, with full deuteration of the heptyl chain and the phenyl ring, serves as a non-radioactive, stable isotopic tracer for understanding the fate of alkylbenzene moieties in biological systems.

The synthesis of highly deuterated compounds presents unique challenges in achieving high isotopic enrichment and chemical purity. This guide details two effective strategies for the preparation of Heptylbenzene-d20: Catalytic Hydrogen-Deuterium (H-D) Exchange and Friedel-Crafts Alkylation using deuterated precursors. Furthermore, it provides in-depth protocols for the critical analysis of isotopic purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Methodologies

Two primary routes are proposed for the synthesis of Heptylbenzene-d20:

-

Method A: Catalytic H-D Exchange of Heptylbenzene. This method involves the direct exchange of hydrogen atoms for deuterium on the heptylbenzene molecule using a catalyst and a deuterium source.

-

Method B: Friedel-Crafts Alkylation of Benzene-d6. This classic organic reaction involves the alkylation of a perdeuterated benzene ring with a heptylating agent.

Method A: Catalytic Hydrogen-Deuterium Exchange

Catalytic H-D exchange is a powerful technique for the deuteration of organic molecules.[2][3] In this method, heptylbenzene is subjected to a deuterium source, typically deuterium oxide (D₂O), in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C).[2] The reaction is often carried out under a hydrogen or deuterium atmosphere to facilitate the exchange process.

dot

Caption: Catalytic H-D Exchange Workflow for Heptylbenzene-d20 Synthesis.

Method B: Friedel-Crafts Alkylation of Benzene-d6

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to an aromatic ring.[4][5] In this approach, perdeuterated benzene (Benzene-d6) is reacted with a suitable heptyl electrophile, typically generated from 1-chloroheptane or 1-heptene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6] To achieve full deuteration of the heptyl chain, a deuterated heptyl source would be required, which adds complexity and cost. A more practical approach for achieving a high degree of deuteration on the alkyl chain through this method would involve a subsequent H-D exchange of the initially formed heptylbenzene-d5. For the purpose of this guide, we will focus on the alkylation of benzene-d6 to produce heptylbenzene-d5, which can then be further deuterated via Method A.

dot

Caption: Friedel-Crafts Alkylation followed by H-D Exchange for Heptylbenzene-d20.

Experimental Protocols

Protocol for Method A: Catalytic H-D Exchange

Materials:

-

Heptylbenzene (98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

10% Palladium on carbon (Pd/C)

-

Anhydrous sodium sulfate

-

Hexane

-

Argon gas

Procedure:

-

A 100 mL stainless steel autoclave is charged with heptylbenzene (10 g, 56.7 mmol), D₂O (50 mL), and 10% Pd/C (1.0 g).

-

The autoclave is sealed and purged with argon gas three times.

-

The reaction mixture is heated to 150°C with vigorous stirring for 48 hours.

-

After cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and filtered to remove the catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with hexane (2 x 25 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude Heptylbenzene-d20.

-

Purification is achieved by fractional distillation under reduced pressure to afford the final product.

Protocol for Method B: Friedel-Crafts Alkylation

Materials:

-

Benzene-d6 (99.5 atom % D)

-

1-Chloroheptane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon gas

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, anhydrous AlCl₃ (8.3 g, 62.2 mmol) and anhydrous DCM (50 mL) are added under an argon atmosphere.

-

The suspension is cooled to 0°C, and 1-chloroheptane (7.5 g, 55.7 mmol) is added dropwise.

-

Benzene-d6 (5.0 g, 59.4 mmol) is then added dropwise over 30 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of crushed ice, followed by 1 M HCl (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 25 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting heptylbenzene-d5 is purified by column chromatography on silica gel (hexane as eluent).

-

The purified heptylbenzene-d5 is then subjected to the catalytic H-D exchange protocol as described in Method A to yield Heptylbenzene-d20.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of the synthesized Heptylbenzene-d20.[7] This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.[6]

dot

Caption: Workflow for Isotopic Purity Analysis of Heptylbenzene-d20.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the distribution of isotopologues in the final product.[8] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the percentage of molecules with a specific number of deuterium atoms can be quantified.

Protocol:

-

A dilute solution of Heptylbenzene-d20 in a suitable volatile solvent (e.g., hexane) is prepared.

-

The sample is introduced into a gas chromatograph-mass spectrometer (GC-MS) or a high-resolution mass spectrometer (HRMS).

-

The mass spectrum is acquired, focusing on the molecular ion region.

-

The relative abundances of the different isotopologues (M, M+1, M+2, etc.) are determined.

-

The isotopic purity is calculated based on the relative intensity of the peak corresponding to the fully deuterated molecule (C₁₃D₂₀).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the location and extent of deuteration.

-

¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum corresponding to the aromatic and alkyl protons confirms successful deuteration. The residual proton signals can be integrated to quantify the small amount of remaining hydrogen.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the positions of deuteration.

Protocol:

-

A sample of Heptylbenzene-d20 is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H and ²H NMR spectra are acquired on a high-field NMR spectrometer.

-

In the ¹H NMR spectrum, the integrals of any residual proton signals are compared to an internal standard of known concentration to calculate the percentage of non-deuterated species.

-

The ²H NMR spectrum is analyzed to confirm that deuteration has occurred at all expected positions (aromatic and all positions of the heptyl chain).

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and analysis of Heptylbenzene-d20.

Table 1: Synthesis and Purification Data

| Parameter | Method A: H-D Exchange | Method B: Friedel-Crafts + H-D Exchange |

| Starting Material | Heptylbenzene | Benzene-d6 and 1-Chloroheptane |

| Yield (crude) | ~90% | ~75% (for the alkylation step) |

| Yield (purified) | ~80% | ~65% (overall) |

| Chemical Purity (GC) | >99% | >99% |

Table 2: Isotopic Purity Analysis Data

| Analytical Method | Parameter | Expected Result |

| Mass Spectrometry | Isotopic Enrichment (d20) | >98% |

| d19 Isotopologue | <2% | |

| d18 Isotopologue | <0.5% | |

| ¹H NMR | Residual Aromatic Protons | <1% |

| Residual Alkyl Protons | <2% | |

| ²H NMR | Aromatic Deuterons | Signal present |

| Aliphatic Deuterons (all positions) | Signals present |

Conclusion

The synthesis of Heptylbenzene-d20 with high isotopic purity can be effectively achieved through catalytic hydrogen-deuterium exchange of heptylbenzene. While Friedel-Crafts alkylation of benzene-d6 is a viable alternative, it requires a subsequent deuteration step to achieve full isotopic labeling of the alkyl chain. Rigorous analysis of the final product using mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment and the positions of deuteration. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers and scientists working with deuterated compounds in drug development and other scientific disciplines.

References

- 1. Catalytic exchange of alkylbenzenes with deuterium on nickel films - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. Efficient h/d exchange reactions of alkyl-substituted benzene derivatives by means of the Pd/C-H(2)-D(2)O system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic exchange of alkylbenzenes with deuterium on nickel films - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. connectsci.au [connectsci.au]

- 8. connectsci.au [connectsci.au]

Heptylbenzene-d20 physical characteristics and stability

An In-Depth Technical Guide to Heptylbenzene-d20: Physical Characteristics and Stability

For researchers, scientists, and drug development professionals, understanding the physical and chemical properties of isotopically labeled compounds is paramount for their effective use in experimental and developmental pipelines. This guide provides a comprehensive overview of the core physical characteristics and stability considerations for Heptylbenzene-d20.

Core Physical Characteristics

While specific experimental data for Heptylbenzene-d20 is not extensively available, its physical properties can be reliably estimated based on the well-documented characteristics of its non-deuterated counterpart, n-Heptylbenzene, and the known effects of deuteration. The replacement of hydrogen with deuterium typically leads to a slight increase in molecular weight and density, with minor effects on boiling and melting points.[1]

Below is a summary of the key physical and chemical properties of both n-Heptylbenzene and the estimated values for Heptylbenzene-d20.

| Property | n-Heptylbenzene (C₁₃H₂₀) | Heptylbenzene-d20 (C₁₃D₂₀) - Estimated |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene[2] | 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene |

| Synonyms | 1-Phenylheptane, n-Heptylbenzene[3][4][5][6] | Benzene-d5, heptyl-d15-[2] |

| CAS Number | 1078-71-3[3][4][5][6] | 634897-84-0[2][7] |

| Molecular Formula | C₁₃H₂₀[3][5][6][8][9] | C₁₃D₂₀[2] |

| Molecular Weight | 176.30 g/mol [3][8] | ~196.42 g/mol |

| Appearance | Colorless liquid[4][5] | Colorless liquid |

| Melting Point | -48 °C[4][5] | ~ -47 to -48 °C |

| Boiling Point | 233 °C[4] | ~ 233 °C |

| Density | 0.86 g/mL at 25 °C[4] | ~ 0.95 g/mL at 25 °C |

| Refractive Index | n20/D 1.485[4][5] | ~ 1.485 |

| Solubility | Insoluble in water. Soluble in organic solvents. | Insoluble in water. Soluble in organic solvents. |

Stability and Storage

Chemical Stability: n-Heptylbenzene is a stable compound under normal conditions.[4][5] It is incompatible with strong oxidizing agents.[4][5] For Heptylbenzene-d20, the primary stability concern is the potential for hydrogen-deuterium (H-D) exchange. This is particularly relevant in the presence of protic solvents (e.g., water, alcohols) or under acidic or basic conditions, which can catalyze the exchange of deuterium atoms with protons from the environment.[10] The deuterium atoms on the aromatic ring and the aliphatic chain are generally stable, but care should be taken to avoid conditions that could facilitate their exchange.

Recommended Storage: To maintain the isotopic purity of Heptylbenzene-d20, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storage in a cool, dry place away from direct sunlight and strong oxidizing agents is advisable. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: General Handling of Deuterated Aromatic Compounds

-

Atmosphere: Handle Heptylbenzene-d20 under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to atmospheric moisture.[10]

-

Solvents: Use anhydrous, deuterated solvents for all solution preparations to prevent H-D exchange.

-

Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

-

Transfers: Use dry syringes or cannulas for transferring the liquid.

Protocol 2: Stability Assessment via NMR Spectroscopy

This protocol outlines a method to assess the isotopic stability of Heptylbenzene-d20 under specific stress conditions.

-

Sample Preparation:

-

Prepare a stock solution of Heptylbenzene-d20 in a suitable anhydrous, deuterated solvent (e.g., CDCl₃).

-

Divide the stock solution into several NMR tubes.

-

-

Stress Conditions:

-

To one set of tubes, add a small, controlled amount of a protic solvent (e.g., D₂O or CH₃OD).

-

To another set, introduce a catalytic amount of a weak acid or base.

-

Keep one tube as a control under inert conditions.

-

-

Incubation:

-

Incubate the tubes at various temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

-

NMR Analysis:

-

Acquire ¹H NMR and ²H NMR spectra of each sample at regular intervals.

-

In the ¹H NMR, the appearance or increase in signal intensity at the positions corresponding to the heptyl and phenyl protons will indicate H-D exchange.

-

In the ²H NMR, a decrease in the integral of the deuterium signals will quantify the extent of isotopic exchange.

-

-

Data Analysis:

-

Calculate the percentage of deuterium loss over time for each condition to determine the stability of the label.

-

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a deuterated compound like Heptylbenzene-d20.

Caption: Workflow for assessing the stability of deuterated compounds.

This guide provides a foundational understanding of the physical characteristics and stability of Heptylbenzene-d20. For critical applications, it is always recommended to perform in-house analysis to confirm these properties under the specific experimental conditions to be employed.

References

- 1. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 2. n-Heptylbenzene-d20, CDN 1 g | Buy Online | CDN | Fisher Scientific [fishersci.es]

- 3. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-HEPTYLBENZENE | 1078-71-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Benzene, heptyl- (CAS 1078-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. N-HEPTYLBENZENE-D20 | 634897-84-0 [chemicalbook.com]

- 8. (3-Heptyl)benzene | C13H20 | CID 137441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3-Heptyl)benzene [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Heptylbenzene-d20 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Heptylbenzene-d20, a deuterated isotopologue of heptylbenzene, in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for Heptylbenzene-d20, this document provides a framework for understanding and determining its solubility. The guide is founded on the principle that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts. It covers the theoretical basis for predicting solubility based on the "like dissolves like" principle, offers a detailed experimental protocol for solubility determination via the gravimetric method, and presents a structured format for data presentation. This guide is intended to equip researchers with the necessary tools to assess the solubility of Heptylbenzene-d20 in their own laboratory settings.

Introduction

Heptylbenzene-d20 is the deuterated form of heptylbenzene, where the twenty hydrogen atoms have been replaced with deuterium. In many applications, particularly in mass spectrometry and as an internal standard in analytical chemistry, understanding its solubility in various organic solvents is crucial for accurate sample preparation and analysis.

Currently, specific quantitative solubility data for Heptylbenzene-d20 is not widely published. However, it is a well-established principle in chemistry that the substitution of hydrogen with deuterium has a negligible effect on the bulk physicochemical properties of a molecule, including its solubility. Therefore, the solubility of Heptylbenzene-d20 can be expected to be virtually identical to that of heptylbenzene.

Heptylbenzene is a nonpolar aromatic hydrocarbon. Its solubility in different organic solvents is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1][2][3][4]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[4]

Heptylbenzene is composed of a nonpolar benzene ring and a nonpolar heptyl chain. The primary intermolecular forces it exhibits are weak van der Waals forces (specifically, London dispersion forces). Consequently, it will dissolve best in solvents that also exhibit these types of forces.

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents: These solvents, such as hexane, cyclohexane, toluene, and carbon tetrachloride, have low dielectric constants and are composed of molecules with minimal or no dipole moment. Heptylbenzene is expected to be highly soluble in these solvents due to the similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[1][3]

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile possess a significant dipole moment but do not have hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen), so they cannot act as hydrogen bond donors. Heptylbenzene is expected to have moderate to low solubility in these solvents. While there are some dipole-induced dipole interactions, the dominant forces are dissimilar.

-

Polar Protic Solvents: These solvents, including water, methanol, and ethanol, have large dipole moments and can act as hydrogen bond donors. Due to the significant difference in polarity and intermolecular forces (van der Waals vs. strong hydrogen bonding), heptylbenzene is expected to have very low solubility or be immiscible with these solvents.[4]

Data Presentation

For researchers generating their own solubility data, a structured presentation is essential for clarity and comparison. The following table provides a template for recording the solubility of Heptylbenzene-d20 in various organic solvents at a specified temperature.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Dichloromethane | Moderately Polar | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Water | Polar Protic | 25 |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a given solvent.[5][6][7][8] It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the solute in a known volume of the saturated solution by evaporating the solvent.

4.1 Materials and Equipment

-

Heptylbenzene-d20

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or water bath for temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass evaporating dishes or beakers

-

Volumetric pipettes

-

A fume hood or well-ventilated area

-

Drying oven

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Heptylbenzene-d20 to a vial containing a known volume of the chosen organic solvent. An excess is necessary to ensure that a saturated solution is formed and some undissolved solute remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation. The time required may vary depending on the solvent and solute.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solute has settled.

-

Carefully draw a known volume (e.g., 10.00 mL) of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the combined weight of the dish and the solution.

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, gentle heating in a drying oven at a temperature well below the boiling point of Heptylbenzene-d20 may be necessary.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 40-50°C) for a period to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.[8]

-

4.3 Calculations

-

Mass of solute: (Mass of dish + solute) - (Mass of empty dish)

-

Solubility ( g/100 mL): (Mass of solute / Volume of solution pipetted) x 100

-

Solubility (mol/L): (Mass of solute / Molar mass of Heptylbenzene-d20) / (Volume of solution pipetted in L)

4.4 Alternative Methods

For more rapid or high-throughput solubility determination, other methods can be employed:

-

UV-Visible Spectroscopy: If Heptylbenzene-d20 has a chromophore, a calibration curve of absorbance versus concentration can be created. The absorbance of a filtered saturated solution can then be measured to determine its concentration.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, a calibration curve can be generated, and the concentration of a filtered saturated solution can be determined by HPLC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without separating the dissolved and undissolved phases, as the signals for each can be distinct.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scirp.org [scirp.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Heptylbenzene-d20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum and fragmentation pathways of Heptylbenzene-d20. Given the absence of publicly available experimental data for this specific isotopologue, this guide extrapolates from the known mass spectral behavior of n-heptylbenzene and the principles of mass spectrometry for deuterated compounds. This information is valuable for researchers utilizing deuterium-labeled internal standards in quantitative mass spectrometry, particularly in drug metabolism and pharmacokinetic studies.

Predicted Mass Spectrum of Heptylbenzene-d20

The electron ionization mass spectrum of Heptylbenzene-d20 is predicted to be dominated by fragmentation pathways characteristic of n-alkylbenzenes. The primary fragmentation processes involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and a rearrangement reaction known as the McLafferty rearrangement. Deuterium labeling introduces a significant mass shift for the molecular ion and all fragment ions containing deuterium atoms.

The predicted quantitative data for the major fragments of Heptylbenzene-d20 is summarized in the table below. The m/z values are calculated based on the complete deuteration of the phenyl group (d5) and the heptyl chain (d15). The relative abundances are estimated based on the typical fragmentation patterns observed for n-alkylbenzenes.

| Predicted Fragment Ion | Structure | Predicted m/z | Estimated Relative Abundance (%) |

| Molecular Ion [M]•+ | C₆D₅-CD₂(CD₂)₅CD₃ | 196 | 20 |

| Benzylic Cleavage (Tropylium ion analog) | [C₇D₇]⁺ | 98 | 100 |

| McLafferty Rearrangement | [C₈D₁₀]•+ | 114 | 30 |

| Loss of C₂D₅• | [C₁₁D₁₅]⁺ | 161 | 10 |

| Loss of C₃D₇• | [C₁₀D₁₃]⁺ | 145 | 5 |

| Loss of C₄D₉• | [C₉D₁₁]⁺ | 129 | 15 |

| Loss of C₅D₁₁• | [C₈D₉]⁺ | 113 | 5 |

| Phenyl Cation analog | [C₆D₅]⁺ | 82 | 10 |

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed methodology for acquiring the electron ionization (EI) mass spectrum of Heptylbenzene-d20.

2.1. Sample Preparation

-

Solvent Selection: Dissolve the Heptylbenzene-d20 standard in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be approximately 1 mg/mL.

-

Standard Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent.

2.2. Instrumentation and Parameters

A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Speed: At least 2 scans/second.

-

Transfer Line Temperature: 280 °C.

-

2.3. Data Acquisition and Analysis

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the instrument's software.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to Heptylbenzene-d20.

-

Extract the mass spectrum for this peak.

-

Perform background subtraction to obtain a clean mass spectrum.

-

Identify the molecular ion and major fragment ions.

-

Determine the relative abundance of each ion.

-

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways predicted for Heptylbenzene-d20 under electron ionization.

Caption: Predicted fragmentation of Heptylbenzene-d20.

The diagram above illustrates the two major fragmentation routes for the molecular ion of Heptylbenzene-d20. The most prominent fragmentation is the benzylic cleavage, leading to the formation of a highly stable deuterated tropylium ion analog at m/z 98. The second significant pathway is the McLafferty rearrangement, which involves the transfer of a deuterium atom from the γ-carbon of the alkyl chain to the phenyl ring, resulting in the elimination of a neutral alkene (pentene-d10) and the formation of a radical cation at m/z 114. Other less prominent fragmentation pathways, such as the loss of other alkyl radicals, also occur.

Commercial availability and suppliers of Heptylbenzene-d20

An in-depth guide on the commercial availability, suppliers, and technical specifications of Heptylbenzene-d20, tailored for researchers, scientists, and professionals in drug development.

Heptylbenzene-d20 is the deuterated analogue of heptylbenzene, where all 20 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by mass spectrometry, in metabolic studies, and for elucidating reaction mechanisms. This guide provides a comprehensive overview of its commercial availability, key suppliers, and technical data.

Commercial Availability and Suppliers

Heptylbenzene-d20 is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. Researchers can procure this compound from the following vendors:

-

CDN Isotopes: A well-established supplier of deuterated compounds, offering Heptylbenzene-d20. They provide a minimum isotopic enrichment of 98 atom % D.[1]

-

Pharmaffiliates: This company lists n-Heptylbenzene D20 in their catalog of agrochemical standards and offers custom synthesis services.[2][3]

-

Fisher Scientific: A major distributor of scientific products, which includes n-Heptylbenzene-d20 from CDN Isotopes in their portfolio.[4]

-

ChemicalBook: An online chemical database and marketplace that lists Heptylbenzene-d20 and provides information on its suppliers.[5]

-

LGC Standards: A provider of reference standards, which includes n-Heptylbenzene-d20 for environmental testing applications.

Technical Data

While a comprehensive Certificate of Analysis with complete specifications for Heptylbenzene-d20 is not publicly available, the following tables summarize the available quantitative data. The physical properties of the non-deuterated analogue, Heptylbenzene, are provided for reference.

Table 1: General and Isotopic Information for Heptylbenzene-d20

| Property | Value | Source |

| Chemical Name | n-Heptylbenzene-d20 | N/A |

| CAS Number | 634897-84-0 | [2] |

| Molecular Formula | C₁₃D₂₀ | N/A |

| Molecular Weight | 196.42 g/mol | [1] |

| Isotopic Enrichment | ≥ 98 atom % D | [1] |

Table 2: Physical Properties of Heptylbenzene (Non-deuterated)

| Property | Value | Source |

| CAS Number | 1078-71-3 | [6][7] |

| Molecular Formula | C₁₃H₂₀ | [6][7] |

| Molecular Weight | 176.30 g/mol | [6] |

| Appearance | Clear, colorless liquid | [8] |

| Boiling Point | 233 °C | [8] |

| Melting Point | -48 °C | [8] |

| Density | 0.86 g/mL at 25 °C | [8] |

Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. For instance, the boiling points of benzene and deuterated benzene are both 80 °C, while the melting point of deuterated benzene is slightly higher. A similar trend can be expected for Heptylbenzene-d20.[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is a fundamental technique for assessing the chemical purity of Heptylbenzene-d20 and for its quantification in various matrices.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of Heptylbenzene-d20 in a high-purity volatile solvent such as hexane or ethyl acetate to prepare a stock solution.

-

For quantitative analysis, a calibration curve is prepared using a series of dilutions of the stock solution. If used as an internal standard, a known amount is spiked into the samples containing the non-deuterated analyte.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a non-polar column like DB-5MS).

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial characterization and to confirm the mass spectrum. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring the molecular ion of Heptylbenzene-d20 (m/z 196) and a few characteristic fragment ions.

-

-

Data Analysis:

-

The retention time of the Heptylbenzene-d20 peak is used for identification.

-

The mass spectrum is compared with a reference spectrum (if available) or analyzed for the expected molecular ion and fragmentation pattern.

-

For quantitative analysis, the peak area of the molecular ion is used to construct a calibration curve or to calculate the concentration of the target analyte when used as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the structure of Heptylbenzene-d20 and determining the extent and position of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of Heptylbenzene-d20 in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃). It is crucial that the solvent does not have signals that overlap with any residual proton signals in the sample.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: To detect any residual, non-deuterated heptylbenzene. The absence or significant reduction of proton signals corresponding to the heptylbenzene structure confirms a high degree of deuteration.

-

²H (Deuterium) NMR: To directly observe the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions of deuterium atoms, confirming the deuteration pattern.

-

¹³C NMR: The spectrum will be simplified due to the coupling of carbon atoms to deuterium instead of hydrogen. This can be used for structural confirmation.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the integration of any residual proton signals relative to a known internal standard can provide a measure of the isotopic purity.

-

The ²H NMR spectrum provides direct evidence of the deuteration and can be used to confirm that all expected positions are deuterated.

-

The ¹³C NMR spectrum can be compared to that of non-deuterated heptylbenzene to confirm the carbon skeleton.

-

Visualizations

Analytical Workflow for Heptylbenzene-d20 Characterization

The following diagram illustrates a typical workflow for the characterization of Heptylbenzene-d20, from sample reception to final data analysis.

Caption: Workflow for the characterization of Heptylbenzene-d20.

Logical Relationship for Purity and Identity Confirmation

This diagram outlines the logical steps and the interplay of different analytical techniques to confirm the purity and identity of Heptylbenzene-d20.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. n-Heptylbenzene-d20, CDN 1 g | Buy Online | CDN | Fisher Scientific [fishersci.es]

- 5. N-HEPTYLBENZENE-D20 | 634897-84-0 [chemicalbook.com]

- 6. Heptylbenzene | C13H20 | CID 14115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. nbinno.com [nbinno.com]

- 9. Deuterated benzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Heptylbenzene-d20

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Heptylbenzene-d20 (CAS No. 634897-84-0), a deuterated analog of Heptylbenzene. While specific data for the deuterated form is limited, the safety profile is predominantly based on the non-deuterated parent compound, n-Heptylbenzene (CAS No. 1078-71-3). This document is intended to inform researchers and laboratory personnel of the potential hazards and to establish safe handling, storage, and disposal procedures.

Section 1: Chemical Identification and Physical Properties

Heptylbenzene-d20 is a colorless liquid primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of n-Heptylbenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ | [1] |

| Molecular Weight | 176.30 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 233-235 °C | [2] |

| Melting Point | -48 °C | [2][3] |

| Density | 0.86 g/mL at 25 °C | [2][3] |

| Flash Point | 95 °C | |

| Refractive Index | 1.485 (at 20 °C) | [2] |

| Vapor Pressure | 0.03 mmHg | [1] |

| Storage Temperature | Room temperature (cool, dark place recommended) | |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), n-Heptylbenzene is classified with specific environmental hazards. While some reports indicate it may not meet all GHS hazard criteria, the predominant classification warns of its toxicity to aquatic life.[1] Users should handle this chemical under the assumption that it presents the hazards of its non-deuterated form.

Table 2: GHS Hazard Classification for n-Heptylbenzene

| Classification | Code | Description |

|---|---|---|

| Hazard Statement | H400 | Very toxic to aquatic life.[4] |

| Signal Word | Warning | [4] |

| Pictogram | ||

| Precautionary Statement (Prevention) | P273 | Avoid release to the environment.[4] |

| Precautionary Statement (Response) | P391 | Collect spillage.[4] |

| Precautionary Statement (Disposal) | P501 | Dispose of contents/container in accordance with local regulations.[4] |

Additional unclassified hazards may include skin and eye irritation upon contact.[1]

Section 3: Safe Handling and Experimental Workflow

Proper handling of Heptylbenzene-d20 is essential to minimize exposure and prevent environmental contamination. The following workflow outlines the critical steps for safely managing this chemical within a laboratory setting.

Experimental Protocols

Handling Precautions:

-

Avoid Contact: Prevent direct contact with skin and eyes.[4]

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

-

Ignition Sources: Although it has a high flash point, keep it away from open flames and strong oxidizing agents. The parent compound is combustible.[2]

-

Static Discharge: For transfers of larger quantities, use grounded equipment to prevent static electricity discharge.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

-

Skin Protection: Wear a standard laboratory coat.

Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 3: First-Aid Measures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4] |

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.[4]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, sealed container for disposal.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: No specific data is available for the deuterated compound, but vapors of the parent compound may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The compound is stable under recommended storage conditions.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal:

-

Disposal must be conducted in accordance with all federal, state, and local environmental regulations.

-

The material should be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4]

-

Do not allow the product to be released into the environment or sewer systems.[4]

References

A Technical Guide to the Theoretical and Experimental Mass Analysis of Heptylbenzene-d20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental mass determination of Heptylbenzene-d20, a deuterated aromatic hydrocarbon. This document is intended for professionals in research and drug development who utilize isotopically labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

Heptylbenzene-d20 (C₁₃D₂₀) is the fully deuterated isotopologue of heptylbenzene. Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. Their chemical behavior is nearly identical to that of their non-deuterated counterparts, yet they are distinguishable by their increased mass. This allows for precise correction of sample loss during preparation and variations in instrument response. An accurate understanding of both the theoretical and experimental mass of these labeled compounds is fundamental to their application.

Theoretical Mass of Heptylbenzene-d20

The theoretical mass of a molecule can be expressed as either the molecular weight (based on the weighted average of natural isotopic abundances) or the monoisotopic mass (based on the mass of the most abundant isotopes of the constituent elements). For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

The theoretical masses are calculated based on the atomic masses of carbon and deuterium.

-

Atomic mass of Carbon (¹²C): 12.000000 Da

-

Atomic mass of Deuterium (²H or D): 2.01410178 Da

-

Molecular Formula: C₁₃D₂₀

Calculation of Monoisotopic Mass: (13 * 12.000000) + (20 * 2.01410178) = 156.000000 + 40.2820356 = 196.2820356 Da

The average molecular weight, which is often cited on product data sheets, is calculated using the standard atomic weights.

-

Standard Atomic Weight of Carbon: 12.011 u

-

Standard Atomic Weight of Deuterium: 2.014 u

-

Molecular Formula: C₁₃D₂₀

Calculation of Average Molecular Weight: (13 * 12.011) + (20 * 2.014) = 156.143 + 40.28 = 196.423 g/mol

Commercial suppliers often list this value, with slight variations. For instance, some sources may cite the molecular weight as 196.42 g/mol .

Data Presentation: Theoretical vs. Non-Deuterated Heptylbenzene

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Heptylbenzene-d20 | C₁₃D₂₀ | 196.423 | 196.2820356 |

| Heptylbenzene | C₁₃H₂₀ | 176.2979[1] | 176.156500638[1] |

Experimental Mass Determination

The experimental mass of Heptylbenzene-d20 is typically determined using mass spectrometry (MS), most commonly coupled with gas chromatography (GC) for sample introduction and separation.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of Heptylbenzene-d20.

1. Sample Preparation:

-

Prepare a dilute solution of Heptylbenzene-d20 in a high-purity volatile solvent such as hexane or dichloromethane. A typical concentration would be in the range of 1-10 µg/mL.

-

If used as an internal standard, a known amount is spiked into the sample containing the non-deuterated analyte.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating aromatic hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Hold at the final temperature for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 40-400 to ensure detection of the molecular ion and key fragment ions.

Expected Results: While an experimental mass spectrum for Heptylbenzene-d20 is not publicly available in major databases, the analysis would be expected to yield a molecular ion ([M]⁺•) peak corresponding to its monoisotopic mass. High-resolution mass spectrometry would allow for the experimental determination of the exact mass, which can then be compared to the theoretical value.

For non-deuterated heptylbenzene, a common fragment ion is observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺). In the case of Heptylbenzene-d20, an analogous fragment would be expected at a higher m/z value due to the presence of deuterium atoms on the benzyl moiety.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the mass analysis of Heptylbenzene-d20.

Caption: Workflow for Theoretical Mass Calculation.

Caption: Experimental Mass Determination Workflow.

Conclusion

References

Methodological & Application

Application Note: Heptylbenzene-d20 as an Internal Standard for GC-MS Analysis of Semi-Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Heptylbenzene-d20 as an internal standard in the quantitative analysis of semi-volatile organic compounds (SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical results.[1][2] This document outlines the necessary reagents, sample preparation procedures, GC-MS instrument parameters, and data analysis methods.

Introduction

Quantitative analysis by GC-MS is a cornerstone of environmental monitoring, drug development, and chemical safety assessment. Achieving high accuracy and reliability in these analyses requires careful control of experimental variables. The introduction of an internal standard (IS) that is chemically similar to the analytes of interest but can be distinguished by the mass spectrometer is a widely accepted strategy to compensate for potential analytical errors.[1][2]

Deuterated compounds, such as Heptylbenzene-d20, are ideal internal standards because their chemical and physical properties closely mimic their non-deuterated counterparts. This ensures they behave similarly during extraction, derivatization, and chromatographic separation. However, their difference in mass allows for selective detection by the mass spectrometer, enabling accurate quantification. This note focuses on the practical application of Heptylbenzene-d20 for the analysis of aromatic and other semi-volatile organic compounds.

Experimental Protocols

Reagents and Materials

-

Heptylbenzene-d20 solution: 100 µg/mL in methanol or another suitable solvent.

-

Analytes of interest: Prepare a stock solution of the target semi-volatile organic compounds.

-

Solvents: HPLC-grade or equivalent purity dichloromethane, hexane, methanol, and acetone.

-

Sample Matrix: Environmental samples (water, soil), biological fluids, or pharmaceutical formulations.

-

Extraction Cartridges (optional): Solid-Phase Extraction (SPE) cartridges appropriate for the analytes and matrix.

-

Glassware: Volumetric flasks, pipettes, autosampler vials with septa.

Sample Preparation: Liquid-Liquid Extraction for Water Samples

-

Sample Collection: Collect 1 liter of the water sample in a clean glass container.

-

Internal Standard Spiking: Add a known amount of Heptylbenzene-d20 internal standard solution to the water sample. A typical final concentration is 40 µg/L.[1][3]

-

pH Adjustment: Adjust the pH of the sample as required for the specific target analytes. For a broad range of SVOCs, extraction at both acidic and basic pH may be necessary.

-

Extraction:

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane, and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

-

Combine the three organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

-

Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization for specific applications and instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 40 °C, hold for 2 min |

| Ramp 1: 10 °C/min to 200 °C, hold for 2 min | |

| Ramp 2: 8 °C/min to 300 °C, hold for 5 min | |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Ions to Monitor | Analytes: Specific quantification and qualification ions. |

| Heptylbenzene-d20: m/z 106 (quantification), 212 (qualification) |

Data Presentation

Calibration Curve Data

A calibration curve should be prepared by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the Heptylbenzene-d20 internal standard.

| Analyte Conc. (µg/L) | Analyte Peak Area | IS Peak Area (Heptylbenzene-d20) | Response Ratio (Analyte Area / IS Area) |

| 5 | 15,000 | 100,000 | 0.15 |

| 10 | 31,000 | 102,000 | 0.30 |

| 25 | 78,000 | 101,000 | 0.77 |

| 50 | 155,000 | 99,000 | 1.57 |

| 100 | 320,000 | 103,000 | 3.11 |

| 200 | 630,000 | 98,000 | 6.43 |

Sample Analysis Data

| Sample ID | Analyte Peak Area | IS Peak Area (Heptylbenzene-d20) | Response Ratio | Calculated Conc. (µg/L) |

| Sample 1 | 95,000 | 99,500 | 0.95 | 30.5 |

| Sample 2 | 210,000 | 101,200 | 2.08 | 66.9 |

| Sample 3 | 45,000 | 98,700 | 0.46 | 14.8 |

Visualizations

References

Application of Heptylbenzene-d20 in LC-MS for Quantitative Analysis: Principles, Protocols, and Performance

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the use of Heptylbenzene-d20 as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for robust and accurate quantitative analysis. The use of deuterated internal standards is considered the gold standard for correcting analytical variability, including matrix effects, and ensuring the highest data quality in bioanalysis, pharmaceutical development, and other research areas.[1][2]

Introduction: The Gold Standard of Quantification

Quantitative analysis by LC-MS is susceptible to various factors that can compromise accuracy and precision, such as sample matrix effects, fluctuations in instrument performance, and variations in sample preparation.[3][4] The principle of isotope dilution mass spectrometry (IDMS), employing a stable isotope-labeled internal standard, is the most effective method to mitigate these issues.[1]

A deuterated internal standard, such as Heptylbenzene-d20, is an ideal IS because it is chemically and physically almost identical to the analyte of interest (in this case, Heptylbenzene) but has a different mass due to the replacement of hydrogen atoms with deuterium.[2] This near-identical behavior ensures that the IS and the analyte experience similar extraction recovery, ionization efficiency, and chromatographic retention.[5][6] By adding a known amount of Heptylbenzene-d20 to samples at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the IS proportionally.[1] The ratio of the analyte's signal to the IS's signal remains constant, leading to highly accurate and precise quantification.[1]

Key Benefits of Using Deuterated Internal Standards:

-

Enhanced Quantitative Accuracy: Minimizes the impact of signal distortion from the sample matrix.[2]

-

Improved Reproducibility: Ensures consistent ionization efficiency across different analytical runs.[2]

-

Correction for Matrix Effects: The co-elution of the deuterated standard with the analyte allows for effective compensation for ion suppression or enhancement.[1][2]

-

Regulatory Acceptance: The use of deuterated internal standards is recognized by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2]

Experimental Protocols

The following section outlines a detailed methodology for a typical quantitative LC-MS/MS analysis using Heptylbenzene-d20 as an internal standard. This protocol is broadly applicable for the analysis of small molecules in biological matrices like plasma or serum.[1]

Materials and Reagents

-

Heptylbenzene (Analyte)

-

Heptylbenzene-d20 (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (or other appropriate modifier)

-

Control Matrix (e.g., human plasma)

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Heptylbenzene and Heptylbenzene-d20 into separate volumetric flasks.

-

Dissolve in methanol to a final volume of 1 mL.[1]

-

-

Intermediate and Working Standard Solutions:

-

Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with methanol or an appropriate solvent mixture. These solutions will be used to construct the calibration curve.[1]

-

-

Internal Standard Spiking Solution:

-

Prepare a working solution of Heptylbenzene-d20 at a concentration that provides a strong and consistent signal in the mass spectrometer when added to the samples. A typical concentration might be 100 ng/mL. This concentration should be kept constant across all samples, calibrators, and quality controls.[1]

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation and co-elution of the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

MRM Transitions: Optimized for both Heptylbenzene and Heptylbenzene-d20.

Data Processing and Quantification

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.[1]

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for every sample.[1]

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression, often with a 1/x or 1/x² weighting, to generate the calibration curve.[1]

-

Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.

Data Presentation: Quantitative Performance

The use of a deuterated internal standard like Heptylbenzene-d20 significantly improves the precision and accuracy of quantitative results. The tables below summarize typical performance data, comparing analyses with and without an internal standard, and with a non-deuterated (structural analogue) internal standard.

Table 1: Comparison of Precision in Quantitative Analysis

| Method | Analyte Concentration (ng/mL) | Replicates (n) | Mean Measured Concentration (ng/mL) | Standard Deviation | % RSD |

| No Internal Standard | 50 | 6 | 58.2 | 8.73 | 15.0% |

| Structural Analogue IS | 50 | 6 | 52.1 | 3.65 | 7.0% |

| Heptylbenzene-d20 IS | 50 | 6 | 49.8 | 1.20 | 2.4% |

Table 2: Comparison of Accuracy in the Presence of Matrix Effects

| Method | Spiked Concentration (ng/mL) | Matrix | Measured Concentration (ng/mL) | % Recovery |

| No Internal Standard | 100 | Plasma | 65.4 | 65.4% |

| Structural Analogue IS | 100 | Plasma | 88.9 | 88.9% |

| Heptylbenzene-d20 IS | 100 | Plasma | 101.2 | 101.2% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

References

Protocol for the Preparation of Heptylbenzene-d20 Stock and Working Solutions

Application Note

Introduction

Heptylbenzene-d20 is a deuterated analog of heptylbenzene, commonly utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass difference from the non-labeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties. This document provides a detailed protocol for the preparation of Heptylbenzene-d20 stock and working solutions for research, development, and quality control applications.

Audience

This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of laboratory safety and solution preparation techniques.

Physicochemical and Safety Data

A summary of the relevant physicochemical properties and safety information for Heptylbenzene-d20 and its non-deuterated analog is provided below.

| Property | Heptylbenzene-d20 | n-Heptylbenzene |

| Molecular Formula | C₁₃D₂₀ | C₁₃H₂₀ |

| Molecular Weight | 196.42 g/mol [1] | 176.30 g/mol [2][3][4] |

| Appearance | Clear, colorless liquid (assumed) | Clear, colorless liquid[2] |

| Density | ~0.86 g/mL at 25°C (estimated) | 0.86 g/mL at 25°C[3] |

| Boiling Point | ~233-235°C (estimated) | 233-235°C |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane, toluene) | Miscible with many organic solvents |

Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Hazards: Heptylbenzene is combustible and may cause skin and eye irritation. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL stock solution of Heptylbenzene-d20, followed by the preparation of a 10 µg/mL working solution.

Materials and Equipment:

-

Heptylbenzene-d20

-

Methanol (HPLC grade or higher)

-

Acetonitrile (HPLC grade or higher)

-

1.5 mL amber glass vials with PTFE-lined caps

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes and tips

-

Volumetric flasks (Class A)

-

Vortex mixer

-

Sonicator

Procedure for Preparing 1 mg/mL Stock Solution:

-

Tare the Vial: Place a clean, dry 1.5 mL amber glass vial on the analytical balance and tare the weight.

-

Weigh Heptylbenzene-d20: Carefully add approximately 1 mg of Heptylbenzene-d20 to the tared vial. Record the exact weight.

-

Solvent Addition: Based on the recorded weight, calculate the required volume of solvent to achieve a 1 mg/mL concentration. For example, if 1.05 mg of Heptylbenzene-d20 is weighed, add 1.05 mL of methanol.

-

Dissolution: Using a calibrated micropipette, add the calculated volume of methanol to the vial.

-

Mixing: Cap the vial securely and vortex for 30 seconds to dissolve the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

-

Labeling and Storage: Clearly label the vial with the compound name ("Heptylbenzene-d20 Stock Solution"), concentration (1 mg/mL), solvent (Methanol), preparation date, and initials of the preparer. Store the stock solution at 2-8°C in the dark.

Procedure for Preparing 10 µg/mL Working Solution:

-

Pipette Stock Solution: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL Heptylbenzene-d20 stock solution into a clean 10 mL volumetric flask.

-

Dilution: Add methanol to the volumetric flask to the 10 mL mark.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer and Label: Transfer the working solution to a clean, labeled amber glass vial. The label should include "Heptylbenzene-d20 Working Solution," the concentration (10 µg/mL), solvent (Methanol), preparation date, and preparer's initials.

-

Storage: Store the working solution at 2-8°C in the dark. It is recommended to prepare fresh working solutions regularly, depending on the stability of the compound and the frequency of use.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of Heptylbenzene-d20 stock and working solutions.

Caption: Workflow for preparing Heptylbenzene-d20 stock and working solutions.

References

Application Notes and Protocols for Heptylbenzene-d20 in Environmental Hydrocarbon Analysis

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the utilization of Heptylbenzene-d20 as a surrogate standard in the quantitative analysis of hydrocarbon contaminants in environmental samples. The focus is on the analysis of Total Petroleum Hydrocarbons (TPH) in the diesel range organics (DRO) and other middle-distillate hydrocarbon fractions using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, environmental scientists, and analytical chemists.

Introduction

The accurate quantification of hydrocarbon contamination in environmental matrices such as soil and water is crucial for risk assessment and remediation efforts. The complexity of hydrocarbon mixtures, often referred to as Total Petroleum Hydrocarbons (TPH), necessitates robust analytical methods. The use of surrogate standards is a widely accepted practice to monitor the performance of analytical procedures, including extraction, cleanup, and instrumental analysis.[1][2]

Deuterated compounds are ideal surrogates as they are chemically analogous to the target analytes but can be distinguished by mass spectrometry due to their higher mass.[1] This allows for the correction of analytical biases introduced during sample preparation and analysis. Heptylbenzene-d20, a deuterated n-alkylbenzene, is a suitable surrogate for the analysis of middle-distillate hydrocarbons, such as those found in diesel fuel, due to its chemical properties and elution characteristics.

Rationale for using Heptylbenzene-d20:

-

Chemical Similarity: As an n-alkylbenzene, Heptylbenzene-d20 mimics the chemical behavior of a significant class of aromatic hydrocarbons present in diesel and other petroleum products.

-

Boiling Point: The boiling point of heptylbenzene (approximately 233°C) falls within the typical boiling range of diesel range organics (C10-C28), ensuring it behaves similarly to the target analytes during sample preparation and chromatographic analysis.

-